
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-(4-methoxypiperidin-1-yl)phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-(4-methoxypiperidin-1-yl)phenyl)methanone is a complex organic compound characterized by its unique chemical structure that incorporates a triazole ring and a piperidine moiety. It finds significant interest in the field of medicinal chemistry due to its potential biological activities and therapeutic applications.
作用机制
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is a protein with a pivotal role in hydrolyzing acetylcholine (ACh), an important neurotransmitter that exerts its action mainly at the level of cholinergic synapses in both central and peripheral nervous systems .
Mode of Action
The compound interacts with AChE, potentially inhibiting its activity . The nitrogen atoms of the triazole moiety actively contribute to binding to the active site of the enzyme . It has been reported that the presence of two tryptophan residues located near to the peripheral site (Trp286) and to the catalytic cleft (Trp86) is equally important in establishing the simultaneous bond in both sides of the active site and in contributing to the inhibitory effects .
Pharmacokinetics
The drug-likeness of the compound was investigated by predicting its pharmacokinetic properties .
Result of Action
The inhibition of AChE by this compound could potentially lead to effects such as enhanced cholinergic transmission. This could have implications in conditions like Alzheimer’s disease, where there is a deficiency of ACh . .
Action Environment
This compound represents a promising area of study in the development of new therapeutic options to counteract neurodegeneration .
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis typically involves multi-step organic reactions. Starting from commercially available precursors, the initial steps might include the formation of the pyrrolidine and piperidine intermediates, followed by the introduction of the triazole group through click chemistry. Each step requires precise control of reaction conditions such as temperature, pH, and the use of catalysts or solvents to ensure high yield and purity.
Industrial Production Methods: : On an industrial scale, the synthesis might involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems can help in maintaining consistent reaction conditions and minimizing human error, thus achieving a more cost-effective production process.
化学反应分析
Types of Reactions: : The compound can undergo several types of chemical reactions, including oxidation, reduction, and substitution. Each reaction type affects different parts of the molecule, providing a pathway for further functionalization or degradation.
Common Reagents and Conditions: : Typical reagents might include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Conditions such as solvent choice and temperature play crucial roles in these reactions.
Major Products Formed: : Depending on the specific reaction conditions and reagents used, the major products could include oxidized or reduced forms of the compound, or derivatives with new functional groups introduced via substitution.
科学研究应用
Chemistry: : In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable tool in the development of new materials or catalysts.
Biology: : Biologically, the compound can interact with various cellular targets, potentially altering biological pathways or processes. This makes it of interest in studying cellular mechanisms or developing bioactive molecules.
Medicine: : In the medical field, (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-(4-methoxypiperidin-1-yl)phenyl)methanone might possess pharmacological properties that could be harnessed in drug development. Research might explore its potential as an antimicrobial, anticancer, or neuroprotective agent.
Industry: : Industrial applications could include its use in the manufacture of pharmaceuticals, agrochemicals, or specialty chemicals. Its versatile chemical reactivity allows it to be tailored for specific applications through structural modifications.
相似化合物的比较
When compared with other similar compounds, (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-(4-methoxypiperidin-1-yl)phenyl)methanone stands out due to its unique combination of a triazole ring and a piperidine moiety. This combination is less common and imparts unique properties not found in more typical compounds. Some similar compounds might include:
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-phenyl)methanone: Lacks the methoxypiperidine group, altering its reactivity and potential biological activity.
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-(4-methylpiperidin-1-yl)phenyl)methanone: Substitutes methoxy with a methyl group, impacting its chemical and biological properties.
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-(4-fluoropiperidin-1-yl)phenyl)methanone: Features a fluorine atom, which can significantly influence its pharmacological profile and chemical stability.
So, want to dive deeper into any section?
属性
IUPAC Name |
[4-(4-methoxypiperidin-1-yl)phenyl]-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-26-18-7-11-22(12-8-18)16-4-2-15(3-5-16)19(25)23-10-6-17(14-23)24-13-9-20-21-24/h2-5,9,13,17-18H,6-8,10-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJFIXMGVJYJPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)N3CCC(C3)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2861149.png)

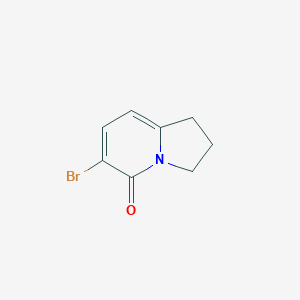
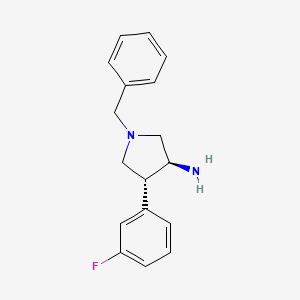
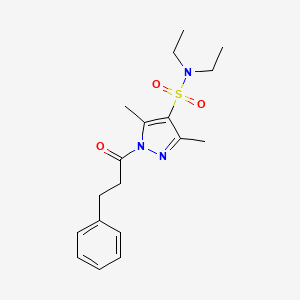
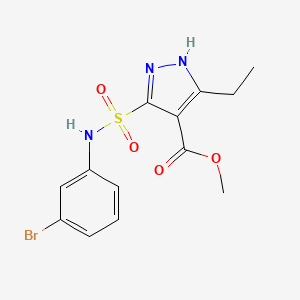
![N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2861160.png)
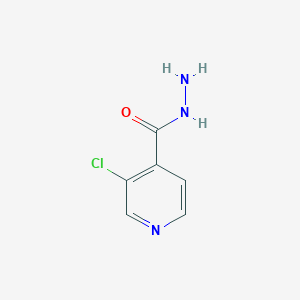
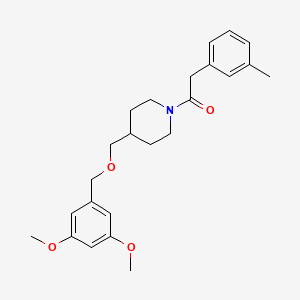
![4-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl methyl ether](/img/structure/B2861165.png)
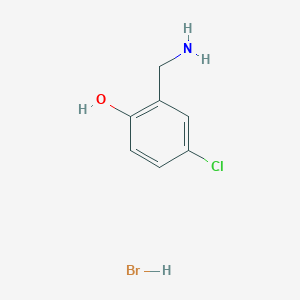
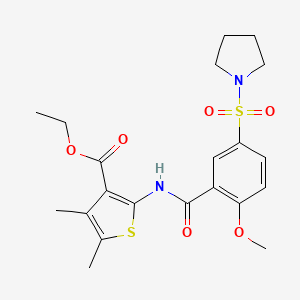
![(2S)-2-amino-3-(1H-imidazol-4-yl)propanoic acid, 2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2861169.png)
![8-{[1-(3-chlorobenzoyl)pyrrolidin-3-yl]oxy}quinoline](/img/structure/B2861171.png)
